molecular formula C11H17N3O3 B2676113 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pentanamide CAS No. 631868-66-1

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pentanamide

Cat. No.: B2676113
CAS No.: 631868-66-1
M. Wt: 239.275
InChI Key: HLZKYCDZNPSSMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-chloro-1,3,5-trinitrobenzene with 1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione (also known as 1,3-dimethylbarbituric acid) and bases such as triethanolamine, pyridine, and N,N-diethylaniline . The exact synthesis process for “N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pentanamide” is not specified in the available resources.

Scientific Research Applications

Chemical Synthesis and Reactions

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pentanamide, due to its complex chemical structure, is involved in various synthetic processes and reactions, contributing significantly to the field of chemical synthesis. For instance, the reaction of 6-amino-1,3-dimethyluracil with aliphatic aldehydes in formic acid leads to the formation of tetraoxopyrido dipyrimidine and dialkyl-substituted dioxopyrido pyrimidines, showcasing the compound's utility in creating diverse molecular architectures (Azev et al., 2015). Similarly, novel dipeptide mimetics incorporating a hydantoin moiety, including derivatives of this compound, demonstrate the compound's potential in peptide mimicry and pharmaceutical applications (Todorov & Naydenova, 2010).

Biological Implications and Applications

The biological implications of compounds related to this compound are profound. Methylglyoxal, a related reactive alpha-oxoaldehyde, plays a significant role in various biological processes, including the formation of advanced glycation end-products associated with complications of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006). This highlights the importance of understanding the biochemical pathways and potential therapeutic applications of compounds within this chemical class.

Pharmacological Applications

Pharmacological exploration of compounds structurally related to this compound indicates their potential in drug development. For instance, the synthesis and characterization of novel niacin-lipoic acid dimers, including derivatives of the specified compound, have shown promising results in modulating lipid levels and minimizing the flushing effect commonly associated with niacin, suggesting their applicability in treating dyslipidemia and atherosclerosis without adverse flushing effects (Jiang et al., 2019).

Future Directions

The future directions for “N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pentanamide” and related compounds could involve their potential use as high energy density materials . These compounds are stable and insensitive to impact, making them potentially useful in the field of energetics .

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-5-6-9(15)12-8-7-10(16)14(3)11(17)13(8)2/h7H,4-6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKYCDZNPSSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=O)N(C(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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